molecular formula C8H10ClN3 B13928257 (m-Chlorobenzyl)guanidine CAS No. 55172-24-2

(m-Chlorobenzyl)guanidine

Cat. No.: B13928257
CAS No.: 55172-24-2
M. Wt: 183.64 g/mol
InChI Key: CUZPMXGXQZNUDE-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)guanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The presence of a 3-chlorobenzyl group in this compound adds unique properties, making it a subject of interest in scientific research.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted guanidines and their derivatives .

Comparison with Similar Compounds

1-(3-Chlorobenzyl)guanidine can be compared with other guanidine derivatives such as:

The uniqueness of 1-(3-chlorobenzyl)guanidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZPMXGXQZNUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970515
Record name N-[(3-Chlorophenyl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55172-24-2
Record name Guanidine, (m-chlorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055172242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3-Chlorophenyl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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